3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a benzyl group and a 1,2,4-oxadiazole moiety, which may contribute to its unique chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with quinazoline and oxadiazole moieties have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. This compound could be explored for similar activities.
Medicine
In medicine, the compound’s potential therapeutic properties could be investigated for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a suitable Lewis acid catalyst.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Final Coupling: The final step involves coupling the quinazoline core with the 1,2,4-oxadiazole moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The benzyl group and the methoxy/ethoxy groups are potential sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can facilitate substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Mechanism of Action
The mechanism of action of 3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The oxadiazole and quinazoline moieties could interact with different molecular targets, such as DNA, proteins, or cell membranes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but lacks the ethoxy group.
3-benzyl-7-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but lacks the methoxy group.
3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of both methoxy and ethoxy groups on the phenyl ring, along with the oxadiazole moiety, makes 3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione unique. These functional groups can influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-benzyl-7-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5/c1-3-34-21-12-10-17(14-22(21)33-2)23-28-24(35-29-23)18-9-11-19-20(13-18)27-26(32)30(25(19)31)15-16-7-5-4-6-8-16/h4-14H,3,15H2,1-2H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWCBQZUAMPIBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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